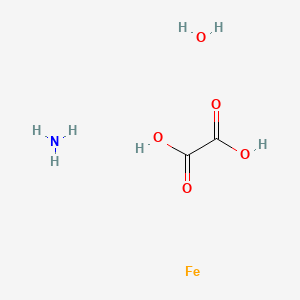

azane;iron;oxalic acid;hydrate

Description

Properties

Molecular Formula |

C2H7FeNO5 |

|---|---|

Molecular Weight |

180.93 g/mol |

IUPAC Name |

azane;iron;oxalic acid;hydrate |

InChI |

InChI=1S/C2H2O4.Fe.H3N.H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;1H3;1H2 |

InChI Key |

QAQUWGMIRXTLLZ-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(=O)O)O.N.O.[Fe] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Iron(II) oxalate dihydrate can be synthesized through a hydrothermal process starting from metallic iron and oxalic acid. The reaction typically involves dissolving oxalic acid in water and adding iron filings or powder. The mixture is then heated under controlled conditions to form iron(II) oxalate dihydrate crystals .

Industrial Production Methods

In industrial settings, iron(II) oxalate dihydrate is produced by reacting iron salts (such as iron sulfate) with oxalic acid in an aqueous solution. The resulting precipitate is filtered, washed, and dried to obtain the desired compound. This method ensures high purity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Iron(II) oxalate dihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form iron(III) oxalate.

Reduction: It can be reduced to metallic iron under specific conditions.

Thermal Decomposition: Upon heating, it decomposes to form iron oxides and carbon dioxide

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be used.

Thermal Decomposition: Heating in an inert or reducing atmosphere facilitates decomposition

Major Products Formed

Oxidation: Iron(III) oxalate and water.

Reduction: Metallic iron and oxalic acid.

Thermal Decomposition: Iron oxides (such as hematite or magnetite) and carbon dioxide

Scientific Research Applications

Applications in Analytical Chemistry

-

Reagent in Chemical Analysis :

Ammonium iron(III) oxalate trihydrate is widely used as a reagent in various analytical techniques, including spectrophotometry. Its ability to form stable complexes with different ions makes it valuable for quantitative analysis in environmental samples. -

Colorimetric Determinations :

The compound is utilized in colorimetric assays to determine the concentration of specific metal ions in solution. The formation of colored complexes allows for visual detection and quantification.

Materials Science Applications

-

Synthesis of Advanced Materials :

The compound serves as a precursor for synthesizing iron oxide nanoparticles, which have applications in catalysis, magnetic materials, and biomedical fields . The thermal decomposition of ammonium iron(III) oxalate can yield various iron oxide phases with unique properties tailored for specific applications. -

Photocatalytic Properties :

Research indicates that ammonium iron(III) oxalate exhibits photocatalytic activity, making it suitable for applications in environmental remediation processes, such as the degradation of organic pollutants under light irradiation .

Environmental Applications

-

Mitigation of Heavy Metal Contamination :

Due to its ability to complex with heavy metals, ammonium iron(III) oxalate can be employed in the treatment of wastewater to remove contaminants like lead and cadmium through precipitation processes . -

Soil Remediation :

The compound has potential applications in soil remediation techniques where it can help immobilize heavy metals, thus reducing their bioavailability and toxicity in agricultural soils .

Case Study 1: Analytical Applications

A study demonstrated the effectiveness of ammonium iron(III) oxalate trihydrate as a reagent for determining trace levels of lead in drinking water samples using spectrophotometric methods. The results indicated high sensitivity and selectivity, confirming its utility in environmental monitoring.

Case Study 2: Photocatalytic Activity

Research focused on the photocatalytic degradation of methylene blue dye using ammonium iron(III) oxalate under UV light showed significant reduction rates. This study highlighted the compound's potential for application in wastewater treatment technologies.

Mechanism of Action

The mechanism of action of iron(II) oxalate dihydrate involves its ability to chelate metal ions and participate in redox reactions. The compound’s iron center can undergo oxidation and reduction, making it a versatile reagent in various chemical processes. Its chelating properties allow it to bind with metal ions, facilitating their transport and transformation in biological and industrial systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of oxalate-based compounds, including hypothetical ammonium iron oxalate hydrate, based on structural, chemical, and functional properties.

Table 1: Structural and Chemical Properties

Key Research Findings

Iron-Oxalate Complexes in Photocatalysis :

Fe(III)-oxalic acid complexes degrade organic pollutants (e.g., dimethyl phthalate) via Fenton-like reactions, producing hydroxyl radicals under UV light. Optimal degradation occurs at pH 3.0 with a Fe:oxalate ratio of 1:10 .

Hydration Effects on Reactivity :

Hydrated oxalates (e.g., zinc oxalate dihydrate) exhibit lower solubility than anhydrous forms, influencing their utility in material synthesis .

Environmental Impact of Oxalates :

Iron oxalate in aerosols inhibits particle growth by releasing volatile oxidation products, affecting atmospheric chemistry .

Thermal Stability: Cadmium oxalate decomposes at 340°C, making it a precursor for CdO nanoparticles, while ammonium oxalate decomposes at 70°C, releasing NH₃ and CO₂ .

Biological Activity

Azane;iron;oxalic acid;hydrate, a complex compound featuring azane (hydrazine), iron ions, and oxalic acid, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Composition and Structure

The compound can be represented by the formula . The presence of iron allows for potential applications in various biochemical processes, particularly in chelation therapy and as a catalyst in organic reactions.

Biological Activities

This compound exhibits several notable biological activities:

- Chelation Properties : The oxalate ion effectively chelates metal ions, particularly iron. This property is crucial in reducing metal toxicity in biological systems and enhancing the bioavailability of iron in nutritional contexts.

- Antimicrobial Activity : Research indicates that compounds containing hydrazine derivatives can exhibit antimicrobial properties. The presence of iron may enhance these effects by facilitating redox reactions that generate reactive oxygen species (ROS), which are detrimental to microbial cells .

- Antioxidant Activity : Iron complexes are known to exhibit antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

The biological activities of this compound can be attributed to several mechanisms:

- Metal Ion Chelation : The oxalic acid component binds to iron ions, forming stable complexes that can prevent the harmful effects of free metal ions in biological systems.

- Reactive Oxygen Species Generation : The interaction of iron with cellular components can lead to the production of ROS, which may induce apoptosis in cancer cells while also targeting pathogens .

- Enzyme Modulation : The compound may influence enzyme activity by altering metal ion availability, impacting processes such as metabolism and cellular signaling pathways .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial activity of azane derivatives against various bacterial strains. Results indicated a significant reduction in bacterial viability when treated with the compound, suggesting its potential as an antimicrobial agent .

Case Study 2: Antioxidant Properties

Another research effort focused on the antioxidant capacity of iron complexes derived from oxalic acid. The study demonstrated that these compounds effectively reduced oxidative stress markers in vitro, supporting their use in therapeutic applications for oxidative stress-related conditions .

Q & A

Basic Question: How to prepare a standardized solution of oxalic acid dihydrate for titrimetric analysis?

Methodological Answer:

Oxalic acid dihydrate (H₂C₂O₄·2H₂O) is a primary standard due to its high purity and stability. To prepare a 0.1 M solution:

Weigh accurately : Calculate the required mass using its molar mass (126.0654 g/mol). For 1 L of 0.1 M solution, use 12.6065 g .

Dissolve in water : Transfer the weighed crystals to a volumetric flask and dissolve in distilled water.

Stoichiometric considerations : Account for the dihydrate form to avoid errors in molarity calculations .

Standardization : Titrate against NaOH using phenolphthalein, ensuring a 1:2 molar ratio (oxalic acid:NaOH) based on the reaction:

Validate results by comparing with theoretical values (±1% error acceptable) .

Advanced Question: How to resolve contradictions in titration data when using oxalic acid dihydrate with varying hydration states?

Methodological Answer:

Discrepancies often arise from inconsistent handling of hydration water. To mitigate:

Pre-drying protocol : Heat oxalic acid dihydrate at 100–110°C for 2 hours to remove adsorbed water without decomposing the anhydrous form (decomposition occurs >160°C) .

Stoichiometric correction : Recalculate molarity using the anhydrous formula (H₂C₂O₄, molar mass 90.03 g/mol) if dehydration occurs .

Validation via Karl Fischer titration : Quantify residual water content in the dihydrate to adjust molarity calculations .

Basic Question: What is the role of oxalic acid in synthesizing iron(II) oxalate hydrate complexes?

Methodological Answer:

Oxalic acid acts as a chelating agent to stabilize iron in its +2 oxidation state. A typical synthesis involves:

Dissolution : Mix FeSO₄·7H₂O with oxalic acid dihydrate in a 1:1 molar ratio in aqueous solution.

Precipitation : Adjust pH to 3–4 using dilute H₂SO₄ to avoid Fe³⁺ formation.

Characterization : Confirm FeC₂O₄·2H₂O formation via XRD (d-spacing \sim4.9 Å) and FTIR (C=O stretch at 1700 cm⁻¹) .

Advanced Question: How to address contradictions in spectroscopic data for iron-oxalate complexes?

Methodological Answer:

Contradictions may arise from oxidation or hydration variability.

Controlled atmosphere synthesis : Use inert gas (N₂/Ar) to prevent Fe²⁺ → Fe³⁺ oxidation during synthesis .

Hydration state analysis : Perform thermogravimetric analysis (TGA) to distinguish between FeC₂O₄·2H₂O (weight loss \sim20% at 100–150°C) and anhydrous forms .

Mössbauer spectroscopy : Differentiate Fe²⁺ (quadrupole splitting \sim2 mm/s) and Fe³⁺ (\sim0.5 mm/s) .

Basic Question: How to determine the basicity of oxalic acid in aqueous solutions?

Methodological Answer:

Oxalic acid is diprotic, releasing two H⁺ ions.

Titration with NaOH : Plot pH vs. volume to identify two equivalence points (first at pH \sim4.2, second at pH \sim8.3) .

pKa validation : Confirm pKa₁ = 1.25 and pKa₂ = 4.14 using potentiometric titration .

Advanced Question: How to design experiments to study the photocatalytic degradation of oxalic acid using iron-based catalysts?

Methodological Answer:

Catalyst selection : Use α-Fe₂O₃ or Fe³⁺-doped TiO₂ for visible-light activation .

Reaction setup : Irradiate a solution of oxalic acid (0.01 M) and catalyst (1 g/L) under UV/visible light. Monitor CO₂ evolution via gas chromatography .

pH optimization : Maintain pH 2.5–3.0 to enhance •OH radical generation .

Basic Question: What are the thermal decomposition products of oxalic acid dihydrate?

Methodological Answer:

Decomposition occurs in stages:

Dehydration : Loss of 2 H₂O molecules at 100–150°C .

Anhydrous decomposition : At 190–200°C, H₂C₂O₄ decomposes into CO, CO₂, and H₂O .

Validation : Use TGA-DSC to track mass loss and endothermic/exothermic peaks .

Advanced Question: How to resolve discrepancies in crystallographic data for oxalic acid hydrates?

Methodological Answer:

Polymorphism and hydration variability are common.

Single-crystal XRD : Differentiate between dihydrate (monoclinic, space group P2₁/c) and sesquihydrate (orthorhombic, Pnma) forms .

Hydrate stability : Store samples at controlled humidity (<30% RH for dihydrate; >90% RH for sesquihydrate) .

Basic Question: How to quantify iron content in oxalate complexes using redox titration?

Methodological Answer:

Dissolve sample : Use hot H₂SO₄ to decompose FeC₂O₄ into Fe²⁺.

Titrant : KMnO₄ (0.02 M) in acidic medium.

Endpoint : Persistent pink color indicates excess MnO₄⁻ .

Advanced Question: How to analyze competing reaction pathways in oxalic acid-mediated iron corrosion inhibition?

Methodological Answer:

Electrochemical impedance spectroscopy (EIS) : Compare charge-transfer resistance (Rct) with/without oxalic acid .

Surface analysis : Use SEM-EDS to detect FeC₂O₄·2H₂O passivation layers on corroded surfaces .

pH-dependent behavior : At pH < 3, oxalic acid promotes corrosion via Fe²⁺ chelation; at pH 5–7, it inhibits via passivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.